molecular formula C18H30O4S2 B14527821 Dipentyl (1,3-dithiepan-2-ylidene)propanedioate CAS No. 62280-83-5

Dipentyl (1,3-dithiepan-2-ylidene)propanedioate

Cat. No.: B14527821
CAS No.: 62280-83-5
M. Wt: 374.6 g/mol
InChI Key: GPSKQLWTQORRGP-UHFFFAOYSA-N
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Description

Dipentyl (1,3-dithiepan-2-ylidene)propanedioate is an organic compound with the molecular formula C15H26O4S2 It is a derivative of propanedioic acid, featuring a 1,3-dithiepan-2-ylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipentyl (1,3-dithiepan-2-ylidene)propanedioate typically involves the esterification of propanedioic acid derivatives with pentanol in the presence of a catalyst. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Solvent: Toluene or dichloromethane

    Reaction Time: 4-6 hours

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The process includes:

    Raw Materials: Propanedioic acid, pentanol, and a suitable catalyst

    Reaction Setup: Continuous flow reactor with temperature control

    Purification: Distillation or recrystallization to obtain the pure product

Chemical Reactions Analysis

Types of Reactions

Dipentyl (1,3-dithiepan-2-ylidene)propanedioate undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ester groups to alcohols using lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the ester groups with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; temperature25-50°C

    Reduction: Lithium aluminum hydride; temperature0-25°C

    Substitution: Amines, thiols; temperature50-80°C

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amides, thioesters

Scientific Research Applications

Dipentyl (1,3-dithiepan-2-ylidene)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Dipentyl (1,3-dithiepan-2-ylidene)propanedioate involves its interaction with specific molecular targets. The compound can:

    Bind to Enzymes: Inhibit or activate enzyme activity.

    Interact with Receptors: Modulate receptor signaling pathways.

    Affect Cellular Processes: Influence cellular metabolism and signaling.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (1,3-dithiepan-2-ylidene)propanedioate
  • Dipropyl (1,3-dithiepan-2-ylidene)propanedioate
  • Dibutyl (1,3-dithiepan-2-ylidene)propanedioate

Uniqueness

Dipentyl (1,3-dithiepan-2-ylidene)propanedioate is unique due to its specific ester groups, which confer distinct chemical and physical properties

Properties

CAS No.

62280-83-5

Molecular Formula

C18H30O4S2

Molecular Weight

374.6 g/mol

IUPAC Name

dipentyl 2-(1,3-dithiepan-2-ylidene)propanedioate

InChI

InChI=1S/C18H30O4S2/c1-3-5-7-11-21-16(19)15(17(20)22-12-8-6-4-2)18-23-13-9-10-14-24-18/h3-14H2,1-2H3

InChI Key

GPSKQLWTQORRGP-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C(=C1SCCCCS1)C(=O)OCCCCC

Origin of Product

United States

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